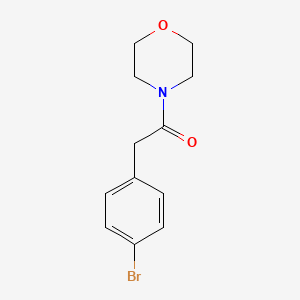

2-(4-Bromophenyl)-1-morpholinoethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYPWFXETHVEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358061 | |

| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349428-85-9 | |

| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 2 4 Bromophenyl 1 Morpholinoethanone

The foundational chemical and physical properties of 2-(4-Bromophenyl)-1-morpholinoethanone are cataloged in various chemical databases. These data provide a crucial baseline for any experimental work involving this compound.

| Property | Value |

| Molecular Formula | C12H14BrNO2 nih.govechemi.com |

| Molecular Weight | 284.15 g/mol echemi.com |

| CAS Number | 349428-85-9 echemi.com |

| Boiling Point | 392.8±37.0 °C at 760 mmHg echemi.com |

| Density | 1.4±0.1 g/cm3 echemi.com |

| Flash Point | 191.4±26.5 °C echemi.com |

This data is compiled from publicly available chemical databases and provides a snapshot of the compound's basic physicochemical characteristics.

Significance of Aryl Morpholine Derivatives in Contemporary Chemical Biology

The aryl-morpholine moiety is a well-established "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents.

Aryl-morpholine derivatives have demonstrated a wide array of pharmacological activities, with a particular emphasis on central nervous system (CNS) disorders. acs.orgnih.gov Their structural similarity to endogenous neurotransmitters is a key factor in their ability to cross the blood-brain barrier and interact with various receptors and enzymes within the CNS. nih.gov This has led to the development of several approved drugs containing the morpholine (B109124) scaffold for conditions such as depression and anxiety. acs.orgnih.gov

Furthermore, the morpholine ring is often incorporated into drug candidates to enhance their pharmacokinetic properties. acs.orgnih.gov Its presence can improve solubility, metabolic stability, and bioavailability, all of which are critical parameters in the drug development process. researchgate.netnih.gov

Historical and Current Research Trajectories for Morpholinoethanone Scaffolds

The morpholinoethanone scaffold, which combines the morpholine (B109124) ring with an ethanone (B97240) linker, is a common structural motif in compounds designed to interact with biological systems. Historically, research into morpholine-containing compounds has been driven by the desire to create analogues of natural products and to explore new areas of chemical space for potential therapeutic applications. researchgate.net

Current research continues to build on this foundation, with a significant focus on the development of kinase inhibitors. ijprems.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The morpholine moiety in morpholinoethanone scaffolds can engage in key interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. ijprems.com

Synthetic methodologies for the creation of diverse libraries of morpholine derivatives are also an active area of research. nih.gov The development of efficient and versatile synthetic routes is essential for exploring the structure-activity relationships (SAR) of these compounds and for identifying new lead candidates for drug discovery. nih.gov

Overview of Research Domains Investigating 2 4 Bromophenyl 1 Morpholinoethanone

While dedicated, in-depth studies on 2-(4-Bromophenyl)-1-morpholinoethanone are not abundant in the current scientific literature, its structural features suggest its relevance to several key research domains. The presence of the 4-bromophenyl group, a common substituent in pharmacologically active compounds, coupled with the morpholinoethanone scaffold, points towards potential applications in a few key areas.

One of the primary areas of interest is in the discovery of novel agents for CNS disorders. acs.orgnih.gov Given the established role of aryl-morpholine derivatives in this field, it is plausible that this compound could be investigated for its potential to modulate the activity of CNS targets. nih.gov

The synthesis and characterization of novel compounds for chemical biology research is also a relevant domain. The preparation of this compound and related analogues can contribute to the expansion of chemical libraries and provide new tools for probing biological systems. nih.govresearchgate.net

An in-depth exploration of the synthesis and chemical transformations of the compound this compound reveals a landscape of strategic chemical reactions and analytical methodologies. This article focuses exclusively on the synthetic pathways, functionalization, and characterization of this specific morpholinoethanone derivative and its closely related analogues, adhering to a structured examination of its chemical nature.

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 1 Morpholinoethanone Derivatives

Design Principles for Systematic Structural Variations

The rational design of derivatives of 2-(4-Bromophenyl)-1-morpholinoethanone is guided by established medicinal chemistry principles aimed at methodically exploring the chemical space around the lead compound. These strategies are employed to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Substituent Modification: This involves altering the substituents on the aromatic (bromophenyl) ring. Variations can include changing the position of the bromine atom (e.g., to ortho- or meta-positions) or replacing it with other functional groups to probe electronic and steric effects.

Bioisosteric Replacement: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve biological activity or metabolic stability. nih.gov For the bromine atom, classical bioisosteres like chlorine (-Cl), fluorine (-F), or a trifluoromethyl group (-CF3) could be substituted to modulate lipophilicity and electronic character. nih.gov

Scaffold Hopping: This advanced strategy involves replacing the central morpholinoethanone core with different heterocyclic systems to discover novel scaffolds with potentially improved properties while retaining key binding interactions. kyoto-u.ac.jp

Homologation: The length of the ethanone (B97240) linker connecting the bromophenyl and morpholine (B109124) rings can be systematically increased or decreased to determine the optimal distance and geometry for interaction with a biological target.

Table 1: Examples of Systematic Structural Variations based on Design Principles

| Design Principle | Parent Structure | Example Variation | Rationale |

|---|---|---|---|

| Substituent Modification | This compound | 2-(4-Chlorophenyl)-1-morpholinoethanone | Evaluate the effect of a different halogen on activity. |

| Bioisosteric Replacement | This compound | 2-(4-Trifluoromethylphenyl)-1-morpholinoethanone | Replace the bromo group with a strong electron-withdrawing bioisostere. |

| Scaffold Hopping | This compound | 2-(4-Bromophenyl)-1-(thiomorpholino)ethanone | Replace the morpholine oxygen with sulfur to alter polarity and hydrogen bonding capacity. |

| Homologation | this compound | 3-(4-Bromophenyl)-1-morpholinopropan-1-one | Increase the length of the linker to probe spatial requirements of the target's binding pocket. |

Influence of Bromophenyl Substitutions on Biological Activity

The 4-bromophenyl group is a critical component of the parent molecule, significantly influencing its interaction with biological targets. The nature and position of substituents on this phenyl ring can drastically alter the compound's biological profile.

The bromine atom at the para-position (position 4) plays a multifaceted role:

Lipophilicity: The halogen atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The introduction of a bromine atom has been shown to be beneficial for the activity of certain bioactive compounds. mdpi.com

Electronic Effects: As an electron-withdrawing group, the bromine atom influences the electron density of the phenyl ring, which can affect binding interactions such as pi-stacking or cation-pi interactions.

Steric Bulk: The size of the bromine atom can provide a key steric anchor within a receptor's binding pocket, promoting a specific and favorable binding orientation.

SAR studies on related compounds have shown that substitutions on the phenyl ring are crucial for activity. For instance, studies on other heterocyclic compounds reveal that 4-substituted phenyl rings are often positive for biological activity. researchgate.net In the context of quinoline (B57606) derivatives, the presence of a 4-bromophenyl group has been explored for antimicrobial and anticancer activities. nih.govnih.gov Systematic replacement of the bromine with other groups (e.g., methyl, methoxy, nitro) would further elucidate the electronic and steric requirements for optimal activity.

Contribution of the Morpholinoethanone Core to Bioactivity

The morpholinoethanone core serves as the central scaffold and is integral to the molecule's bioactivity and pharmaceutical properties. Both the morpholine ring and the ethanone linker make distinct and vital contributions.

The Morpholine Moiety: The morpholine ring is recognized in medicinal chemistry as a "privileged pharmacophore," a structural framework that is frequently found in biologically active compounds. researchgate.netresearchgate.netnih.gov Its value stems from several key features:

Improved Pharmacokinetics: The inclusion of a morpholine ring often enhances the aqueous solubility and metabolic stability of a drug candidate, which are desirable pharmacokinetic properties. researchgate.net

Hydrogen Bonding: The oxygen atom within the morpholine ring is a hydrogen bond acceptor, allowing it to form crucial interactions with the catalytic active sites of enzymes or receptors. researchgate.net

Weak Basicity: The nitrogen atom provides a basic center, which can be important for salt formation or for establishing ionic interactions with acidic residues in a biological target.

The morpholine nucleus is a core component in numerous therapeutic agents, including antibacterial and anticancer drugs, highlighting its versatility and importance in drug design. jocpr.comresearchgate.net

The Ethanone Linker: The ethanone linker (-CO-CH2-) connects the aromatic bromophenyl ring to the morpholine moiety. It is not merely a spacer but an active contributor to the pharmacophore. The carbonyl group (C=O) is a potent hydrogen bond acceptor, providing an additional critical point of interaction with a biological target. Its relative rigidity helps to hold the phenyl and morpholine rings in a defined spatial orientation, which is often necessary for precise binding.

Elucidation of Essential Pharmacophoric Features for Desired Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the essential pharmacophoric features can be defined by three key regions:

Aromatic Region: The 4-bromophenyl ring acts as a hydrophobic region that can engage in van der Waals or hydrophobic interactions. The bromine atom serves as a key feature, providing both bulk and specific electronic properties.

Linker Region: The carbonyl oxygen of the ethanone linker functions as a critical hydrogen bond acceptor. The two-carbon chain provides the necessary spacing and conformation.

The specific arrangement of these features—a hydrophobic aromatic group, a hydrogen bond acceptor in the linker, and another hydrogen bond acceptor within a heterocyclic system—constitutes the core pharmacophore responsible for the biological activities of this class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For derivatives of this compound, QSAR models can be developed to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources. nih.govbiointerfaceresearch.com

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of this compound analogs with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties, and topology) are calculated. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Gene Expression Programming, are used to build a model that correlates the descriptors with biological activity. semanticscholar.org

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. biointerfaceresearch.commdpi.com

These predictive models can highlight which molecular properties are most influential for biological activity. For example, a QSAR study might reveal that activity increases with decreased molecular volume and lipophilicity but increases with the magnitude of the dipole moment. researchgate.net Such insights are invaluable for guiding the de novo design of new, more potent derivatives.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity |

Advanced Research Directions and Translational Perspectives

Exploration of Advanced Synthetic Methodologies and Scalability

The traditional synthesis of "2-(4-Bromophenyl)-1-morpholinoethanone" likely involves the acylation of morpholine (B109124) with a derivative of 4-bromophenylacetic acid. To advance beyond laboratory-scale synthesis and enable potential translational applications, exploration into more sophisticated and scalable synthetic strategies is crucial.

Advanced Synthetic Routes:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. A potential flow process for "this compound" could involve the in-line generation of an activated 4-bromophenylacetyl species (e.g., an acid chloride or mixed anhydride) followed by immediate reaction with morpholine in a microreactor. This approach would minimize the handling of reactive intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time.

Catalytic Methods: Investigating novel catalytic systems could lead to more efficient and environmentally benign syntheses. For instance, the development of a one-pot catalytic process starting from readily available precursors like 4-bromoacetophenone could streamline the synthesis. This might involve a catalytic conversion of the ketone to the corresponding acid or ester, followed by amidation.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the amidation step. Optimization of solvent, temperature, and microwave power could lead to a rapid and efficient laboratory-scale synthesis, which can then be evaluated for scalability.

Scalability Considerations:

Transitioning from a laboratory-scale synthesis to a pilot or industrial scale presents several challenges that must be addressed through rigorous process development.

| Parameter | Key Considerations for Scalability |

| Reagent Sourcing | Availability and cost of starting materials and reagents at a large scale. |

| Process Safety | Thorough hazard analysis of all reaction steps, including thermal stability and potential for runaway reactions. |

| Purification | Development of scalable purification methods, such as crystallization or chromatography, to achieve the desired purity. |

| Waste Management | Implementation of strategies to minimize and responsibly dispose of waste streams. |

| Cost Analysis | A comprehensive evaluation of the overall process economics to ensure commercial viability. |

Biophysical and Structural Biology Approaches for Target Engagement Validation

A critical step in the development of any bioactive compound is the unambiguous identification and validation of its biological target(s). Biophysical and structural biology techniques provide direct evidence of target engagement and can elucidate the molecular basis of the interaction.

Biophysical Techniques for Target Engagement:

A suite of biophysical assays can be employed to confirm the direct binding of "this compound" to a putative protein target and to quantify the binding affinity.

| Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Binding affinity (KD), association (ka) and dissociation (kd) rate constants. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand. | Ligand-induced changes in protein thermal stability (ΔTm), indicative of binding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atomic nuclei upon ligand binding. | Identification of the binding site on the protein and structural changes upon binding. |

Structural Biology Approaches:

Determining the three-dimensional structure of "this compound" in complex with its biological target is paramount for understanding the molecular interactions that drive binding and for guiding further optimization efforts.

X-ray Crystallography: This technique can provide a high-resolution atomic-level picture of the compound bound to its target protein. Successful crystallization of the complex would reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for structure determination.

Rational Design and Optimization Strategies for Enhanced Efficacy

Based on the initial biological activity and the structural insights gained from biophysical and structural biology studies, a rational design and optimization campaign can be initiated to improve the potency, selectivity, and pharmacokinetic properties of "this compound."

Structure-Activity Relationship (SAR) Studies:

A systematic exploration of the chemical space around the "this compound" scaffold is essential to establish a robust SAR. This involves the synthesis and biological evaluation of a series of analogs with modifications at key positions.

| Modification Site | Rationale for Modification |

| 4-Bromophenyl Ring | Investigate the effect of different substituents (e.g., electron-donating, electron-withdrawing, hydrogen bond donors/acceptors) on activity. Explore the replacement of the bromine atom with other halogens or functional groups. |

| Morpholine Ring | Evaluate the impact of alternative heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine) on potency and selectivity. Introduce substituents on the morpholine ring to probe for additional binding interactions. |

| Ethylene Linker | Modify the length and rigidity of the linker connecting the phenyl and morpholine moieties. |

Computational Chemistry and Molecular Modeling:

In silico methods can play a crucial role in guiding the design of new analogs and prioritizing synthetic efforts.

Molecular Docking: Predict the binding mode of designed analogs within the target's active site.

Molecular Dynamics (MD) Simulations: Assess the stability of the ligand-protein complex and identify key dynamic interactions.

Free Energy Perturbation (FEP): Computationally predict the relative binding affinities of a series of analogs.

Application as Chemical Probes for Elucidating Biological Mechanisms

A well-characterized and potent analog of "this compound" could be developed into a chemical probe to investigate the biological function of its target in cellular and in vivo systems.

Characteristics of a High-Quality Chemical Probe:

Potency: High affinity for the intended target.

Selectivity: Minimal off-target activity.

Cellular Activity: Ability to engage the target in a cellular context.

Mechanism of Action: A well-defined and understood mode of action.

Development of a Chemical Probe:

To transform a lead compound into a chemical probe, several modifications may be necessary:

Affinity Labeling: Introduction of a reactive group that can form a covalent bond with the target protein, allowing for its identification and characterization.

Tagging: Incorporation of a reporter tag (e.g., a fluorophore, biotin, or a click chemistry handle) to enable visualization or pull-down experiments.

Negative Control: Synthesis of a structurally similar but inactive analog to differentiate on-target from off-target effects.

The development of such a probe would be invaluable for dissecting the role of its target in specific signaling pathways and disease processes, thereby validating it as a potential therapeutic target.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-1-morpholinoethanone?

The synthesis typically involves nucleophilic substitution or acylation reactions. A common approach is the reaction of 4-bromophenacyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in acetonitrile). Key steps include:

- Step 1: Bromination of phenacyl derivatives to introduce the 4-bromophenyl group.

- Step 2: Nucleophilic substitution of the bromide with morpholine to form the morpholinoethanone moiety.

Characterization is performed via -NMR (aromatic protons at δ 7.6–7.8 ppm, morpholine protons at δ 3.4–3.7 ppm) and LC-MS for purity validation .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the aromatic bromine substitution (C-Br coupling in ) and morpholine integration.

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX ) resolves bond lengths (C=O: ~1.22 Å, C-Br: ~1.90 Å) and torsion angles.

- Mass Spectrometry : ESI-MS identifies the molecular ion peak ([M+H]⁺ expected at m/z 298–300 with Br isotope patterns) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (Td ~240°C) and moisture sensitivity.

- HPLC Monitoring : Purity retention after prolonged storage in DMSO or aqueous buffers (pH 4–9).

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (λmax ~260 nm for the bromophenyl group) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation and packing?

Single-crystal X-ray studies (e.g., using SHELXL ) reveal:

Q. How can hydrogen-bonding patterns inform co-crystal design?

Graph set analysis (e.g., R₂²(8) motifs) identifies donor-acceptor interactions between morpholine’s oxygen and adjacent aryl protons. Example data from analogous structures:

| Donor-Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|

| O(morpholine)–H(aryl) | 2.85 | 155 |

| C=O⋯Br (halogen bonding) | 3.32 | 165 |

| These interactions guide co-crystallization with APIs to enhance solubility . |

Q. What methodologies are used to study structure-activity relationships (SAR) for pharmacological applications?

- Analog Synthesis : Modifying the morpholine ring (e.g., piperidine substitution) or bromophenyl position (para vs. meta).

- Biological Assays : CB2 receptor binding studies (IC₅₀ comparisons), as seen in BML-190 analogs .

- Computational Modeling : DFT calculations predict electron-withdrawing effects of Br on aryl ring electrophilicity .

Q. How are contradictory spectral data (e.g., NMR splitting) reconciled?

Dynamic NMR studies (variable-temperature -NMR) resolve splitting caused by hindered morpholine rotation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.